molecular formula C15H13I2NO3 B14715843 3,5-Diiodo-O-phenyl-L-tyrosine CAS No. 14099-98-0

3,5-Diiodo-O-phenyl-L-tyrosine

Cat. No.: B14715843
CAS No.: 14099-98-0
M. Wt: 509.08 g/mol
InChI Key: UHZWRGXBMIWAMZ-ZDUSSCGKSA-N
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Description

3,5-Diiodo-O-phenyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the study of thyroid hormones and their analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-O-phenyl-L-tyrosine can be synthesized through the iodination of L-tyrosine. One method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent in the presence of a catalytic amount of acetic acid under solvent-free conditions. This reaction yields this compound with high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes, where L-tyrosine is treated with iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-O-phenyl-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.

Major Products Formed

Scientific Research Applications

3,5-Diiodo-O-phenyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

3,5-Diiodo-O-phenyl-L-tyrosine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound’s actions are mediated through both genomic and non-genomic mechanisms, involving direct binding to DNA and interactions with cell membrane and mitochondrial binding sites .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-L-thyronine: Another iodinated tyrosine derivative with similar metabolic activities.

    3-Iodo-L-tyrosine: A mono-iodinated derivative of tyrosine.

    L-Thyroxine:

Uniqueness

3,5-Diiodo-O-phenyl-L-tyrosine is unique due to its specific iodination pattern, which imparts distinct biochemical properties and makes it a valuable tool in the study of thyroid hormone analogs and their metabolic pathways .

Properties

CAS No.

14099-98-0

Molecular Formula

C15H13I2NO3

Molecular Weight

509.08 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-diiodo-4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H13I2NO3/c16-11-6-9(8-13(18)15(19)20)7-12(17)14(11)21-10-4-2-1-3-5-10/h1-7,13H,8,18H2,(H,19,20)/t13-/m0/s1

InChI Key

UHZWRGXBMIWAMZ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Origin of Product

United States

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